molecular formula C8H14 B155765 4-Octyne CAS No. 1942-45-6

4-Octyne

Cat. No. B155765
CAS RN: 1942-45-6
M. Wt: 110.2 g/mol
InChI Key: GZTNBKQTTZSQNS-UHFFFAOYSA-N
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Description

4-Octyne is an organic compound that is part of the alkyne family, characterized by the presence of a carbon-carbon triple bond. It is an eight-carbon linear molecule with the triple bond located between the fourth and fifth carbon atoms. This positioning gives 4-octyne distinct chemical properties and reactivity compared to other alkynes.

Synthesis Analysis

The synthesis of 4-octyne and its derivatives can be complex, involving multiple steps and various reagents. For instance, the semi-hydrogenation of 4-octyne to form (Z)-oct-4-ene as the primary product has been catalyzed by a palladium complex with bis(imino)acenaphthene and maleic anhydride ligands. This process is highly stereoselective and involves a series of steps including alkyne coordination, dihydrogen activation, and reductive coupling .

Molecular Structure Analysis

The molecular structure of 4-octyne derivatives can be quite intricate. For example, the single crystal X-ray structures of two diastereomeric 4-heptadecyl derivatives of a bicyclo[3.2.1]octane have been determined, revealing the presence of exo or axial and endo or equatorial 4-heptadecyl groups. These structures were confirmed by X-ray diffraction and are significant as they represent the first solved structures for this type of compound .

Chemical Reactions Analysis

4-Octyne can undergo various chemical reactions, including radical cascade reactions. One such reaction involves the use of 1,4-enynes and leads to the formation of functionalized bicyclo[3.3.0]octane derivatives. This process proceeds through an iodine atom transfer mechanism and is a testament to the versatility of 4-octyne in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-octyne derivatives can be influenced by their molecular structure. For instance, the synthesis and comparative analysis of 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.0^3,5]octanes have shown that the conformation of the molecules is consistent regardless of the method of preparation or the nature of substituents. These compounds exhibit various intermolecular interactions and supramolecular structures, which are determined by the substituents and affect the overall properties of the molecules .

Scientific Research Applications

4-Octyne is a type of alkyne with a triple bond at its fourth carbon . It forms with 5-decyne, 3-hexyne, and 2-butyne a group of symmetric alkynes . Here are some properties and applications of 4-Octyne:

  • Chemical Synthesis
    • Summary of Application : 4-Octyne is used in the synthesis of highly substituted 1,3-dienes . These dienes are important in the field of organic chemistry for the synthesis of complex organic molecules.
    • Methods of Application : One method for synthesizing 4-octyne is the reaction between acetylene and two equivalents of 1-bromopropane. Acetylene is first deprotonated by a base to give an anion, which then undergoes nucleophilic substitution with the bromopropane .
    • Results or Outcomes : The resulting alkyne is again deprotonated and reacts similarly with a second molecule of bromopropane. This reaction can be carried out in liquid ammonia at −70 °C with sodium amide as the base .

Safety And Hazards

4-Octyne is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure), and Aspiration Toxicity . It is advised to handle it with care to prevent fires or explosions and it may also pose health risks if it comes into contact with the skin or if its vapors are inhaled .

properties

IUPAC Name

oct-4-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTNBKQTTZSQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074338
Record name 4-Octyne
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Octyne

CAS RN

1942-45-6
Record name 4-Octyne
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octyne
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Octyne
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Octyne
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Record name Oct-4-yne
Source European Chemicals Agency (ECHA)
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Record name 4-OCTYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,760
Citations
JH Hallman, WK Stephenson… - Canadian journal of …, 1983 - cdnsciencepub.com
The heats of vaporization of 1-octyne (10.11 ± 0.02 kcal/mol), 2-octyne (10.63 ± 0.03 kcal/mol), and 4-octyne (10.21 ± 0.02 kcal/mol) have been determined. Heats of solution of the …
Number of citations: 13 cdnsciencepub.com
AM Kluwer, TS Koblenz, T Jonischkeit… - Journal of the …, 2005 - ACS Publications
The kinetics of the stereoselective semi-hydrogenation of 4-octyne in THF by the highly … The rate law under hydrogen-rich conditions is described by r = k[4-octyne] 0.65 [Pd][H 2 ], …
Number of citations: 127 pubs.acs.org
DG Zhou, P Wang - Journal of Physical Organic Chemistry, 2019 - Wiley Online Library
… In this work, the detailed reaction mechanisms of benzonitrile and 4-octyne catalyzed by Ni … the obtained intermediate would have interact with 4-octyne to yield the product complex. …
Number of citations: 8 onlinelibrary.wiley.com
C Schulze, T Weiske, H Schwarz - Organometallics, 1988 - ACS Publications
… 4-octyne complex as the least complicated one. An unprecedented 1,6-elimination process across the CC triple bond is reported for the Mn+-induced demethanation of 4-octyne… 4-octyne…
Number of citations: 41 pubs.acs.org
FF Cleveland, MJ Murray, HJ Taufen - The Journal of Chemical …, 1942 - pubs.aip.org
… Unusual features are the appearance of the second strong line at 2158 cm −1 in the spectrum of 1‐butyne and the absence of the line near 2245 cm −1 in the spectrum of 4‐octyne. …
Number of citations: 18 pubs.aip.org
H Lind, A Deutschman, Jr - The Journal of Organic Chemistry, 1967 - ACS Publications
… not resolve 6-methyl-4-octyne (2) from 4-octyne but easily separated this mixture from the other compounds in a concentrate after distilling offmost of the 4-octyne;in this case analysis …
Number of citations: 31 pubs.acs.org
RJ Dubey - … Section B: Structural Crystallography and Crystal …, 1975 - scripts.iucr.org
Crystals of bis-[(3, 6-diethyl-4-octyne-3, 6-diol)] platinum (0), Pt [(C2HshC (OH) C~ _-CC (OH)(C2H5) 2],, are monoclinic, space group C2/c (C62h) with four molecules in a unit cell of …
Number of citations: 22 scripts.iucr.org
FF Cleveland - The Journal of Chemical Physics, 1943 - pubs.aip.org
… trans-4-0ctene, CH3 (CH2)2CH = CH(CH2)2CHa, CSH16: By reduction of 4-octyne by Na in … a 73 percent yield of 4-octyne. The physical properties of the samples are listed in Table I. …
Number of citations: 48 pubs.aip.org
T Furusawa, H Tanimoto, Y Nishiyama… - Advanced Synthesis …, 2017 - Wiley Online Library
… The use of 4‐octyne in place of strained olefins also leads to the formation of the corresponding inden‐9‐one. The timely release of the carbonyl moiety via the rhodium‐catalyzed …
Number of citations: 19 onlinelibrary.wiley.com
KM Chi, CT Lin, SM Peng, GH Lee - Organometallics, 1996 - ACS Publications
… ,5,5,5-hexafluoro-2,4-pentanedionato and n = 1 for L = diphenylacetylene (1) and bis(trimethylsilyl)acetylene (2) and n = 2 for L = 2-butyne (3), 2-hexyne (4), 3-hexyne (5), and 4-octyne (…
Number of citations: 40 pubs.acs.org

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